N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by dual 4-fluorophenyl substituents. The 1,8-naphthyridine core is a bicyclic aromatic system with nitrogen atoms at positions 1 and 8, which confers unique electronic properties and binding capabilities.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-5-3-14(4-6-16)13-27-20-15(2-1-11-25-20)12-19(22(27)29)21(28)26-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBLAJECKVIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a derivative of the naphthyridine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and provides a comprehensive overview of its pharmacological profiles.
The molecular structure of the compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N4O2 |
| Molecular Weight | 396.46 g/mol |
| LogP | 3.804 |
| Polar Surface Area | 52.876 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies have shown that 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains by modulating their activity . This suggests a potential role in treating infections caused by multi-drug resistant organisms.
- Anticancer Properties : The compound has demonstrated selective cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
- Neuroprotective Effects : Research indicates that naphthyridine derivatives may protect against neurodegeneration by inhibiting monoamine oxidase (MAO) activity, which is linked to the regulation of neurotransmitter levels in the brain . This suggests potential applications in treating conditions such as depression and Alzheimer's disease.
Antimicrobial Activity
A study conducted on the combination of naphthyridine derivatives with fluoroquinolones showed a significant increase in antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The statistical significance was noted with p-values < 0.0001, indicating robust antimicrobial effects .
Anticancer Activity
In vitro studies revealed that this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were significantly lower than those of standard chemotherapeutics, highlighting its potential as an effective anticancer agent .
Neuroprotective Effects
Research on MAO inhibition demonstrated that this compound could effectively reduce oxidative stress markers in neuronal cell lines. The protective effect was attributed to its ability to inhibit MAO-B activity, thereby increasing levels of neuroprotective neurotransmitters like dopamine .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with a naphthyridine core exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion has been shown to interact with key molecular targets involved in cancer progression:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 5.6 |
| MCF-7 | 4.2 |
| A549 | 3.9 |
The inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound leads to a reduction in cell proliferation across different cancer types, making it a potential candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies demonstrate that it can significantly inhibit the production of pro-inflammatory cytokines:
| Cytokine | Effect |
|---|---|
| TNF-alpha | Reduced levels |
| IL-6 | Inhibition observed |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
Antibiotic Modulation
The compound has also been evaluated for its ability to enhance the efficacy of existing antibiotics. In combination studies with fluoroquinolone antibiotics, it was found to potentiate their activity against multi-resistant bacterial strains:
| Antibiotic | Bacterial Strain | Enhanced Activity (%) |
|---|---|---|
| Norfloxacin | E. coli | +30% |
| Ofloxacin | S. aureus | +25% |
| Lomefloxacin | P. aeruginosa | +20% |
This suggests a potential role for this compound as an adjuvant in antibiotic therapy, particularly against resistant bacterial infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of naphthyridine derivatives, including:
- Cytotoxicity Screening : A series of synthesized naphthyridine derivatives were screened against various cancer cell lines, revealing several compounds with promising cytotoxic profiles.
- Inflammation Models : In vitro models using macrophages showed that certain derivatives significantly reduced pro-inflammatory markers.
- Antibiotic Synergy Tests : Combinations of this compound with standard antibiotics were tested against resistant strains, showing enhanced effectiveness compared to antibiotics alone.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound G622-0652)
- Structural Difference : Chlorine replaces fluorine on the benzyl group.
- Properties :
- Molecular Weight: 421.86 vs. 403.41 (parent compound).
- logP: 4.0047 (vs. ~3.5–4.0 for parent, estimated).
- Polar Surface Area (PSA): 50.085 Ų.
- Impact : Increased molecular weight and lipophilicity (logP) due to chlorine’s higher atomic mass and hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility .
N-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound G622-0695)
- Structural Difference : Bromine replaces fluorine on the terminal phenyl group.
- Properties :
- Molecular Weight: 472.28 (C₂₂H₁₅BrFN₃O₂).
- logP: Estimated >4.5 due to bromine’s strong hydrophobic effect.
Methoxy- and Hydroxy-Substituted Derivatives
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Structural Difference : Methoxy group at the 2-position of the terminal phenyl.
- Properties :
- Molecular Weight: 403.41 (C₂₃H₁₈FN₃O₃).
- PSA: 58.74 Ų (vs. ~50 Ų for parent).
- However, steric effects may reduce binding efficiency .
N-[(4-chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Structural Difference : Hydroxy group at position 4 of the naphthyridine core.
- Properties :
- PSA: ~60 Ų (estimated).
- logD: Lower than parent due to hydroxy group’s polarity.
- Impact: Hydroxy group enhances solubility and introduces a hydrogen-bond donor, which may improve interactions with polar residues in enzyme active sites .
Heterocyclic Modifications
1-[(4-fluorophenyl)methyl]-2-oxo-N-[(oxolan-2-yl)methyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound G622-0638)
- Structural Difference : Tetrahydrofuran (oxolan-2-yl)methyl substituent.
- Properties :
- Molecular Weight: 381.41 (C₂₁H₂₀FN₃O₃).
- logP: 1.9606 (vs. ~3.5–4.0 for parent).
- PSA: 58.74 Ų.
- Impact: Reduced logP indicates higher hydrophilicity, which may improve bioavailability.
Research Findings and Implications
- Halogen Effects : Chloro and bromo derivatives exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. Bromine’s bulkiness could improve target engagement in hydrophobic pockets .
- Polar Groups : Methoxy and hydroxy substitutions improve solubility and hydrogen-bonding capacity, critical for oral bioavailability and enzyme inhibition .
- Heterocyclic Modifications : The oxolane-containing derivative (G622-0638) demonstrates that introducing oxygenated rings can balance lipophilicity and solubility, offering a strategy for optimizing pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
